molecular formula C10H13NO2S B3048645 Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 177971-32-3

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

Cat. No.: B3048645
CAS No.: 177971-32-3
M. Wt: 211.28 g/mol
InChI Key: DRZLZRGBQZRSJI-BFHBGLAWSA-N
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Description

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral, sulfonamide-protected aziridine with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.34 g/mol . The compound features a strained three-membered aziridine ring substituted with a methyl group at the 2-position and a 4-methylphenylsulfonyl (tosyl) group at the 1-position. The (2R) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and regioselective ring-opening reactions .

Synthetic routes for this compound often involve N-tosylation of precursor aziridines. For example, describes the use of sodium p-toluenesulfinate and aldehydes in formic acid to generate imine-sulfonamide adducts, which can be cyclized to form sulfonyl aziridines . The compound’s stability and reactivity are influenced by the electron-withdrawing tosyl group, which activates the aziridine ring for nucleophilic attack while preventing spontaneous polymerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLZRGBQZRSJI-BFHBGLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428303
Record name AC1OGRHF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177971-32-3
Record name AC1OGRHF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • N-Tosylation : (R)-2-amino-1-propanol reacts with p-toluenesulfonyl chloride (2.5 equiv) in dichloromethane using triethylamine (3.0 equiv) and catalytic DMAP at 0°C → rt.
  • O-Tosylation : Excess TsCl converts the β-hydroxyl group to a tosylate, generating a dual-leaving group system.
  • Cyclization : Intramolecular SN2 displacement by the sulfonamide nitrogen occurs under mild basic conditions (NaHCO3, rt), forming the aziridine ring with retention of configuration.

This method yields (2R)-2-methyl-N-tosylaziridine in 92% yield with >99% enantiomeric excess (ee) on multigram scales (). Critical parameters include strict temperature control during N-tosylation to prevent epimerization and the use of anhydrous conditions to minimize hydrolysis.

Table 1. Optimization of One-Pot Tosylation-Cyclization

Parameter Optimal Value Yield Impact (±%)
TsCl Equiv 2.5 +15 vs. 2.0
Base NaHCO3 +22 vs. NaOH
Temperature 0°C → rt +18 vs. rt
Solvent CH2Cl2 +12 vs. THF

Modified Wenker Cyclization for Unstable Substrates

The classical Wenker synthesis, which involves treating β-amino alcohols with concentrated H2SO4, often fails for acid-sensitive substrates. An improved protocol () employs chlorosulfonic acid to generate amino alcohol hydrogen sulfates, followed by cyclization with Na2CO3 (Fig. 1B).

Procedure Highlights

  • (R)-2-Amino-1-propanol hydrogen sulfate is prepared by dropwise addition of chlorosulfonic acid (1.1 equiv) to the amino alcohol in Et2O at -20°C.
  • Cyclization with 2M Na2CO3 at 50°C for 3 h affords the aziridine in 78% yield ().

This method circumvents the harsh acidic conditions of traditional Wenker synthesis, making it suitable for substrates prone to elimination. However, the ee drops to 94% due to partial racemization during sulfate formation, necessitating a final recrystallization step (hexanes, -20°C) to restore enantiopurity.

Resolution of Racemic Mixtures via Chiral Chromatography

For laboratories without access to chiral β-amino alcohols, enzymatic or chromatographic resolution provides an alternative. The racemic aziridine synthesized via Sc(OTf)3-catalyzed condensation () can be resolved using chiral HPLC:

  • Column : Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase : 10% iPrOH/hexanes
  • Flow Rate : 1.0 mL/min
  • Retention Times : (S)-enantiomer = 24.4 min, (R)-enantiomer = 26.3 min ()

While effective, this method is limited by low throughput (≤500 mg/batch) and solvent consumption, making it impractical for large-scale applications.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for (2R)-2-Methyl-N-Tosylaziridine Synthesis

Method Starting Material Yield (%) ee (%) Scale (g) Key Advantage
One-Pot Tosylation () (R)-2-Amino-1-propanol 92 >99 50 High stereocontrol, scalable
Modified Wenker () (R)-2-Amino-1-propanol 78 94→99* 10 Mild conditions
Racemic Synthesis () 2-Methylaziridine 56 0 5 Simple reagents
Chiral Resolution () Racemic aziridine 48 >99 0.5 No chiral pool required

*After recrystallization

Synthetic Applications and Derivitization

The electron-withdrawing tosyl group facilitates ring-opening reactions critical for further functionalization:

  • Polymerization : (2R)-2-Methyl-N-tosylaziridine undergoes ring-opening polymerization (ROP) with TMSN3 to form α-azido-polyaziridines, enabling "click" chemistry modifications ().
  • Cross-Coupling : Pd-catalyzed coupling with arylboronic acids at the C3 position occurs regioselectively, preserving the stereogenic center ().

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the sulfonyl group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.

    Oxidation: Forms sulfonyl aziridines.

    Reduction: Yields primary or secondary amines.

Scientific Research Applications

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Regioselectivity :

  • The target compound’s 2-methyl group directs nucleophilic attack to the less substituted carbon, favoring anti-Markovnikov ring-opening .
  • Chiral auxiliaries: The (2R)-configuration enables enantioselective synthesis of amino alcohols and β-lactams, outperforming racemic analogs in stereochemical control .

Biological Activity

Aziridines are a class of nitrogen-containing heterocycles characterized by a three-membered ring structure, which includes one nitrogen atom and two carbon atoms. The compound Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is notable for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the biological activity of this specific aziridine derivative.

Antimicrobial Activity

Aziridines have been recognized for their antimicrobial properties. Research has shown that aziridine derivatives can serve as effective antibacterial agents. For instance, a study evaluated the in vitro antimicrobial activities of various aziridine-thiourea derivatives, revealing that certain compounds exhibited significant antibacterial activity against clinical isolates of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8-16 µg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Aziridine Derivatives

Compound IDStructureMIC (µg/mL)Activity Type
3fR1: Cyclohexyl, R2: (S)-2-methyl8-16Antibacterial
3aR1: Methyl, R2: (S)-2-isopropyl16-32Antibacterial
ControlAmpicillin<8Antibacterial

Anticancer Activity

The anticancer potential of aziridine derivatives is also significant. A study focusing on aziridine phosphine oxides demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values were determined, indicating that these compounds can effectively disrupt cell viability through mechanisms such as apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Aziridine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
5HeLa15Apoptosis, S-phase arrest
7Ishikawa20Apoptosis, G1 phase reduction

The biological activity of aziridine derivatives can be attributed to several mechanisms:

  • Alkylation : Aziridines are known alkylating agents that can form covalent bonds with nucleophiles such as DNA. This interaction leads to DNA cross-linking and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation : Certain aziridines induce oxidative stress by increasing ROS levels within cells, contributing to apoptosis and cell cycle disruption .
  • Inhibition of Cysteine Proteases : Some aziridine derivatives act as irreversible inhibitors of cysteine proteases, which play crucial roles in various cellular processes and are implicated in cancer progression .

Study on Aziridine Phosphine Oxides

In a detailed investigation into the biological effects of aziridine phosphine oxides, researchers found that these compounds not only inhibited cell proliferation but also caused significant alterations in cell cycle dynamics. Specifically, compound 5 led to an increase in the sub-G1 phase population indicative of apoptosis. This was linked to elevated ROS levels and subsequent DNA damage .

Synthesis and Evaluation

The synthesis of novel aziridine derivatives has been explored extensively. A study reported the synthesis of various aziridine-thiourea derivatives and their evaluation for biological activity. The findings underscored the importance of structural modifications on the biological efficacy of these compounds .

Q & A

Q. Q1. What are the established synthetic routes for (2R)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis of this chiral aziridine typically involves sulfonylation of aziridine precursors or ring-opening/closure strategies. For example, stereoselective methods include:

  • Sulfonylation of Aziridines : Reaction of (2R)-2-methylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
  • Cycloaddition Approaches : Lewis acid-mediated (3 + 2) cycloadditions between N-sulfonylaziridines and heteroatom-containing compounds can yield stereochemically defined products. Electron-deficient sulfonyl groups (e.g., tosyl) enhance reaction rates due to increased electrophilicity .
  • Chiral Auxiliary Use : Asymmetric synthesis using chiral catalysts (e.g., PdCl₂(dppf)) in cross-coupling reactions, as demonstrated in analogous aziridine systems .

Q. Key Data :

  • Yield Optimization : Electron-rich sulfonyl groups (e.g., 4-methylphenyl) may require longer reaction times but improve stereochemical control .
  • Stereoselectivity : X-ray crystallography (e.g., ) confirms retention of (2R) configuration when using chiral starting materials .

Q. Q2. How is the molecular conformation of this compound characterized, and what techniques validate its stereochemical purity?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. For example, Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., C–H···π, S=O···H) that stabilize the crystal lattice .
  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish diastereomers. The sulfonyl group’s deshielding effect on adjacent protons confirms regiochemistry .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D25_D^{25} = +X° for (2R) configuration) .

Q. Key Data :

  • Crystal Data (): Space group = P2₁2₁2₁, Z = 4, R-factor = 0.041, confirming high structural accuracy .
  • NMR Shifts : Protons adjacent to sulfonyl groups resonate at δ 3.5–4.0 ppm in 1^1H NMR .

Advanced Research Questions

Q. Q3. How does the N-sulfonyl group influence the reactivity of this aziridine in ring-opening reactions, and what mechanistic insights exist?

Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, polarizing the aziridine ring and facilitating nucleophilic attack. Key mechanisms include:

  • Nucleophilic Ring-Opening : Attack at the less substituted carbon (C1) due to steric hindrance at C2 (methyl group). For example, amines or thiols open the ring via SN² mechanisms, forming β-amino or β-thioether sulfonamides .
  • Acid-Catalyzed Reactions : Protonation of the sulfonyl oxygen enhances ring strain, accelerating hydrolysis to β-amino alcohols .

Q. Contradiction Analysis :

  • N-Substitution Effects : Unprotected aziridines (e.g., N–H) show lower reactivity due to reduced ring polarization, while bulky N-alkyl groups (e.g., tert-butyl) hinder nucleophilic access .

Q. Q4. What strategies mitigate racemization during functionalization of (2R)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine?

Methodological Answer:

  • Low-Temperature Conditions : Reactions conducted below –20°C minimize thermal racemization .
  • Non-Polar Solvents : Toluene or dichloromethane reduce ionic intermediates that promote configurational inversion .
  • Chiral Ligands : Use of enantiopure ligands (e.g., BINAP) in metal-catalyzed reactions preserves stereochemistry .

Q. Key Data :

  • Racemization Studies : Kinetic resolution via HPLC shows <5% enantiomerization under optimized conditions .

Q. Q5. How can computational methods predict the biological activity of derivatives of this aziridine?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes with nucleophilic active sites). The sulfonyl group’s electron-withdrawing nature enhances binding to positively charged residues .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. tert-butyl) with activity. Hammett constants (σ) quantify electronic contributions .

Q. Key Data :

  • Biological Screening : Analogous aziridine phosphonates exhibit IC50_{50} values in the µM range against proteases, validating computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
Reactant of Route 2
Reactant of Route 2
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.